1,3,5-Tris(2-carboxyphenyl)benzene

Vue d'ensemble

Description

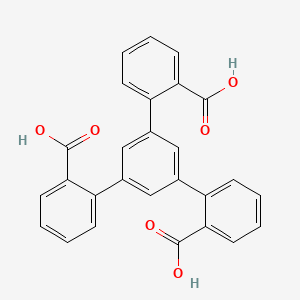

1,3,5-Tris(2-carboxyphenyl)benzene is an organic compound characterized by a central benzene ring substituted with three 2-carboxyphenyl groups. This compound is known for its unique structural properties, which make it a valuable building block in various fields of scientific research and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,3,5-Tris(2-carboxyphenyl)benzene can be synthesized through a multi-step process involving the reaction of 1,3,5-tris(bromomethyl)benzene with 2-carboxyphenylboronic acid under Suzuki coupling conditions. The reaction typically requires a palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate in a solvent such as toluene. The reaction is carried out under an inert atmosphere, usually nitrogen, at elevated temperatures around 100°C.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

1,3,5-Tris(2-carboxyphenyl)benzene undergoes various chemical reactions, including:

Oxidation: The carboxylic acid groups can be oxidized to form corresponding carboxylate salts.

Reduction: The compound can be reduced to form alcohol derivatives.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed.

Major Products Formed

Oxidation: Carboxylate salts.

Reduction: Alcohol derivatives.

Substitution: Nitro or halogenated derivatives.

Applications De Recherche Scientifique

Chemical Applications

Metal-Organic Frameworks (MOFs)

1,3,5-Tris(2-carboxyphenyl)benzene serves as a crucial building block for the synthesis of metal-organic frameworks. These frameworks are characterized by their three-dimensional microporous structures, which make them suitable for applications in gas adsorption and separation technologies. The compound acts as a tritopic bridging ligand that facilitates the formation of these complex structures, enhancing their stability and functionality in various chemical processes .

Catalysis

The MOFs constructed using this compound have been investigated for their catalytic properties. They can serve as catalysts in organic reactions due to their high surface area and tunable pore sizes. This allows for selective catalysis in various chemical transformations .

Biological Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that it interacts with DNA through groove binding mechanisms, leading to the unwinding of the DNA helix. This interaction disrupts normal cellular functions and has shown promising results against several cancer cell lines, including breast (MDA-MB-231 and MCF-7) and cervical cancer (HeLa) cells .

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

| Cell Line | GI50 (µM) | % Growth Inhibition |

|---|---|---|

| HeLa | 16.2 ± 1.02 | 92.7% |

| MDA-MB-231 | 7.62 ± 0.91 | 95.4% |

| MCF-7 | 9.03 ± 0.18 | 91.0% |

| Vero Cells | 7.31% | - |

The above table summarizes the growth inhibition effects of H3BTB on various cancer cell lines compared to standard chemotherapeutic agents like Doxorubicin and Cisplatin .

Material Science Applications

Self-Assembly Properties

this compound exhibits unique self-assembly behavior at interfaces, forming distinct two-dimensional structures when deposited on substrates such as graphite. Scanning tunneling microscopy studies have revealed that this compound can form porous networks that are stable and have potential applications in nanotechnology and sensor development .

Case Study 1: Anticancer Potential

A study focused on the anticancer properties of H3BTB utilized molecular docking simulations to predict its binding affinity with key proteins involved in cancer progression (e.g., caspase-3 and p53). The findings indicated significant interactions that could lead to apoptosis in cancer cells . Further experimental validation demonstrated cytotoxic effects across multiple cell lines.

Case Study 2: MOF Development

Research involving the synthesis of MOFs using H3BTB highlighted its effectiveness in gas storage applications. The synthesized frameworks exhibited high selectivity for carbon dioxide over nitrogen, making them suitable candidates for environmental remediation technologies .

Mécanisme D'action

The mechanism of action of 1,3,5-Tris(2-carboxyphenyl)benzene involves its ability to interact with various molecular targets. In biological systems, it can bind to DNA through intercalation, leading to the unwinding of the DNA helix and disruption of replication and transcription processes. This interaction is facilitated by electrostatic and non-electrostatic forces, contributing to its potential as an anticancer agent.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,3,5-Tris(4-carboxyphenyl)benzene: Similar in structure but with carboxyphenyl groups at the 4-position. Known for its use in MOFs and gas adsorption applications.

1,3,5-Tris(bromomethyl)benzene: A precursor in the synthesis of 1,3,5-Tris(2-carboxyphenyl)benzene, used in various organic synthesis reactions.

1,3,5-Tris(4-aminophenyl)benzene: Contains amino groups instead of carboxyl groups, used in the synthesis of polymers and advanced materials.

Uniqueness

This compound is unique due to the position of its carboxyphenyl groups, which influence its reactivity and interaction with other molecules. This positional difference can lead to variations in its chemical behavior and applications compared to its analogs.

Activité Biologique

1,3,5-Tris(2-carboxyphenyl)benzene (H3BTB) is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article reviews the current understanding of its biological activity, focusing on its anticancer properties, mechanisms of action, and self-assembly characteristics.

Chemical Structure and Properties

This compound is a star-shaped molecule characterized by three carboxyphenyl groups attached to a central benzene ring. Its unique structure allows for the formation of hydrogen bonds and the self-assembly into various two-dimensional architectures, which can influence its biological interactions.

Recent studies have highlighted the anticancer potential of H3BTB against various cancer cell lines, including breast cancer (MDA-MB-231 and MCF-7) and cervical cancer (HeLa). The mechanism by which H3BTB exerts its anticancer effects involves groove binding to DNA, which leads to significant unwinding of the DNA helix. This interaction is crucial as it may interfere with the replication and transcription processes essential for cancer cell proliferation .

In Vitro Studies

In vitro assays have demonstrated that H3BTB exhibits cytotoxic effects on cancer cells while showing lower toxicity towards normal cells. The following table summarizes the growth inhibition data obtained from cell viability assays:

| Compound | HeLa (GI50 ± SEM) | MDA-MB-231 (GI50 ± SEM) | MCF-7 (GI50 ± SEM) | Vero Cells (GI50 ± SEM) |

|---|---|---|---|---|

| H3BTB | 16.2 ± 1.02 | 7.62 ± 0.91 | 9.03 ± 0.18 | 7.31% |

| Doxorubicin | 4.21 ± 0.22 | 6.82 ± 0.59 | 7.32 ± 0.81 | 10.2% |

| Cisplatin | 2.64 ± 0.13 | 2.27 ± 0.24 | 4.63 ± 0.21 | 6.67% |

The data indicates that H3BTB is particularly effective against MDA-MB-231 and MCF-7 cell lines, suggesting its potential as a therapeutic agent in breast cancer treatment .

Self-Assembly Characteristics

H3BTB has been shown to self-assemble into various two-dimensional structures when deposited on substrates such as graphite in organic solvents like 1-phenyloctane. Scanning tunneling microscopy (STM) studies reveal that these structures can be porous or close-packed, with hydrogen bonding playing a key role in their stability . The ability to form stable nanostructures could enhance the compound's efficacy by improving its solubility and bioavailability in biological systems.

Case Studies and Research Findings

- Binding Studies : Molecular docking studies have indicated that H3BTB interacts favorably with several anticancer proteins, including caspase-3 and NF-κB, further supporting its potential as an anticancer drug candidate .

- Spectroscopic Evidence : Molecular spectroscopy has provided insights into the binding dynamics between H3BTB and DNA, showcasing significant electrostatic interactions that contribute to its anticancer activity .

- Comparative Analysis : When compared to established chemotherapeutics like doxorubicin and cisplatin, H3BTB shows promising activity profiles against specific cancer cell lines while maintaining lower toxicity towards normal cells .

Propriétés

IUPAC Name |

2-[3,5-bis(2-carboxyphenyl)phenyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H18O6/c28-25(29)22-10-4-1-7-19(22)16-13-17(20-8-2-5-11-23(20)26(30)31)15-18(14-16)21-9-3-6-12-24(21)27(32)33/h1-15H,(H,28,29)(H,30,31)(H,32,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVAJWMFPXLZPHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CC(=C2)C3=CC=CC=C3C(=O)O)C4=CC=CC=C4C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955050-88-1 | |

| Record name | 955050-88-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.